

Technical Support Center: Enhancing the Therapeutic Efficacy of ALT-007 In Vivo

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Compound of Interest		
Compound Name:	ALT-007	
Cat. No.:	B15576814	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing **ALT-007** in in vivo experimental settings. The information is designed to facilitate the enhancement of therapeutic efficacy and troubleshoot common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is ALT-007 and what is its primary mechanism of action?

A1: **ALT-007** is a safe and orally bioavailable small molecule inhibitor of the enzyme serine palmitoyltransferase (SPT).[1][2][3] SPT is the rate-limiting enzyme in the de novo synthesis of ceramides, a class of lipid molecules.[1][2][3] The accumulation of certain ceramide species, particularly very-long-chain 1-deoxy-sphingolipids, is associated with the onset of age-related diseases.[1][3] By inhibiting SPT, **ALT-007** reduces the levels of these harmful metabolites, thereby enhancing protein homeostasis and mitigating the effects of age-related neuromuscular conditions like sarcopenia.[1][2][3]

Q2: What is the intended therapeutic application of **ALT-007** based on preclinical studies?

A2: Preclinical studies have primarily focused on the use of **ALT-007** for age-related sarcopenia.[1][2][3] In mouse models of aging, **ALT-007** has been shown to effectively restore muscle mass and function that is compromised by the aging process.[1][2][3] Its mechanism of enhancing protein homeostasis and reducing toxic lipid species suggests potential therapeutic benefits for a range of neuromuscular diseases.[4]



Q3: What is the recommended in vivo model for studying ALT-007's efficacy for sarcopenia?

A3: The primary model described in the literature is a mouse model of age-related sarcopenia. [1][3] Naturally aged mice (e.g., 18-24 months old) are considered one of the best models as they exhibit pathologies similar to human sarcopenia.[1][2] Senescence-accelerated mouse models (e.g., SAMP8) can also be useful for shortening the experimental timeline.[1]

Q4: How is **ALT-007** typically administered in preclinical in vivo studies?

A4: **ALT-007** is orally bioavailable and has been effectively administered through the diet in mouse studies.[1][3] This method of administration is suitable for long-term treatment protocols and has been shown to be well-tolerated, with no significant signs of toxicity or differences in food intake compared to control groups.[5]

Q5: What are the expected outcomes of successful **ALT-007** treatment in an aged mouse model?

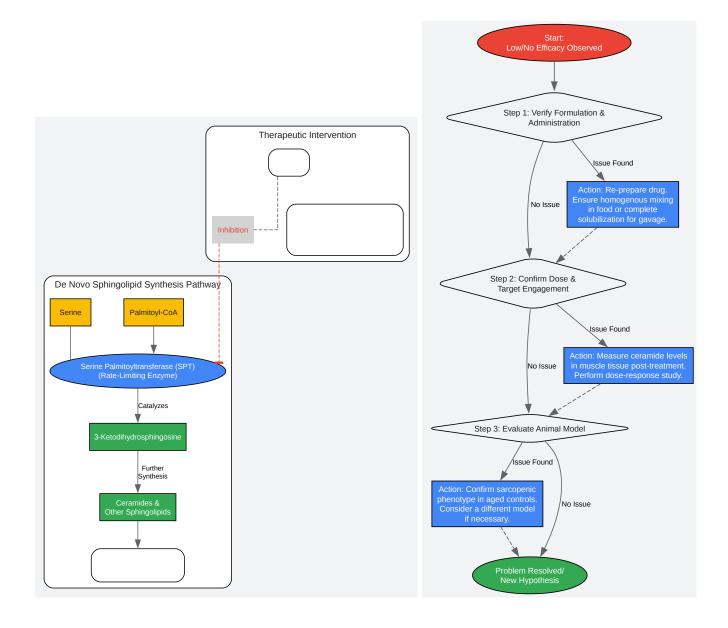
A5: Successful treatment with **ALT-007** in aged mice is expected to result in:

- Increased lean muscle mass.[1]
- Improved muscle strength and physical performance (e.g., increased grip strength and endurance).[5]
- Enhanced overall fitness and physical activity levels.[1]
- A reduction in the concentration of total ceramides, especially very-long-chain species, in muscle tissue.[1][5]

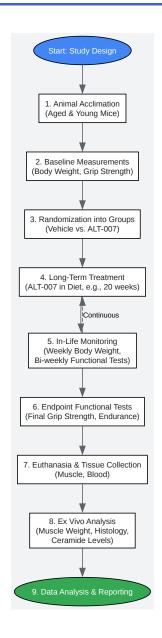
ALT-007 Mechanism of Action

The diagram below illustrates the de novo sphingolipid synthesis pathway and the specific point of intervention for **ALT-007**.









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